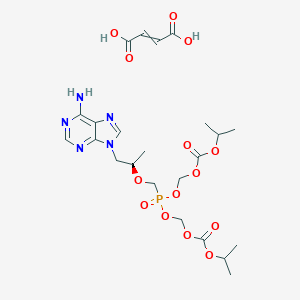

Tenofovir Disoproxil Fumarate

概要

説明

Viread, known chemically as tenofovir disoproxil fumarate, is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is a nucleotide reverse transcriptase inhibitor (NRTI) that works by blocking the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir disoproxil fumarate involves multiple steps, starting from the precursor tenofovir. The process includes esterification reactions to form the disoproxil ester, followed by fumarate salt formation . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving stringent quality control measures to ensure the final product meets pharmaceutical standards .

化学反応の分析

Step 1: Esterification of Tenofovir

Tenofovir (a nucleotide analog) reacts with chloromethyl isopropyl carbonate in the presence of triethylamine to form tenofovir disoproxil. This step is critical for improving oral bioavailability by masking the phosphonic acid group.

Reaction Conditions :

- Temperature: 50–60°C

- Solvent: N-methylpyrrolidone (NMP) or ethyl acetate

- Catalysts: Triethylamine (base)

- Yield: ~85%

Step 2: Salt Formation with Fumaric Acid

The intermediate tenofovir disoproxil is treated with fumaric acid in isopropanol to form the fumarate salt, enhancing stability and crystallinity.

Reaction Conditions :

- Temperature: 55–65°C

- Solvent: Isopropanol (0–5°C for crystallization)

- Molar Ratio: 0.7–0.9 equivalents of fumaric acid per tenofovir disoproxil

- Yield: ~90%

Key Reaction Table :

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Tenofovir + Chloromethyl isopropyl carbonate | 50–60°C, triethylamine | Tenofovir disoproxil | 85% |

| 2 | Tenofovir disoproxil + Fumaric acid | 55–65°C, isopropanol | TDF (crystalline salt) | 90% |

Degradation Reactions

TDF undergoes hydrolysis and oxidative degradation under specific conditions:

Hydrolysis Pathways

- Acidic Hydrolysis : Cleavage of the ester bonds generates tenofovir monosoproxil and tenofovir as primary degradation products .

- Alkaline Hydrolysis : Accelerates ester hydrolysis, leading to free tenofovir and isopropyl alcohol .

Oxidative Degradation

Exposure to peroxides (e.g., H₂O₂) introduces an oxygen atom into the TDF structure, forming a +16 Da impurity (m/z 536) .

Degradation Products and Conditions :

| Condition | Primary Degradation Products | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Tenofovir monosoproxil, Tenofovir | Ester hydrolysis |

| Alkaline (pH > 9) | Tenofovir, Isopropyl alcohol | Ester hydrolysis |

| Oxidative (H₂O₂) | Oxidized TDF (+16 Da) | Radical-mediated oxidation |

Mechanism of Action (Chemical Basis)

TDF is a prodrug metabolized to tenofovir diphosphate , which inhibits viral replication via:

- Competitive Inhibition : Binds HIV-1 reverse transcriptase and HBV polymerase, competing with endogenous dATP .

- Chain Termination : Incorporates into viral DNA, preventing elongation due to lack of a 3′-OH group .

Key Structural Features :

- Phosphonate Group : Mimics natural nucleotides but resists enzymatic cleavage.

- Fumarate Salt : Enhances solubility and stability .

Metabolic Activation Pathway :

| Step | Enzyme/Process | Product |

|---|---|---|

| 1 | Esterase-mediated hydrolysis (gut/plasma) | Tenofovir |

| 2 | Cellular phosphorylation (kinases) | Tenofovir diphosphate |

Key Data :

- Protein Binding : <7.2% in human serum .

- Half-Life : 17 hours (intracellular tenofovir diphosphate) .

Impurity Profiling

Critical impurities identified during synthesis and degradation include:

- Tenofovir monosoproxil (esterification byproduct) .

- Oxidized TDF (m/z 536) .

- S-Isomer (chiral impurity from incomplete stereoselective synthesis) .

Regulatory Limits :

科学的研究の応用

HIV Treatment

TDF is a cornerstone in antiretroviral therapy (ART) for HIV. It is often used in combination with other antiretrovirals, enhancing the efficacy of treatment regimens. Studies have shown that TDF maintains viral suppression effectively:

- Efficacy : In clinical trials, TDF has demonstrated high rates of virologic suppression, with over 85% of patients achieving undetectable viral loads after 48 weeks of treatment .

- Resistance : TDF has a high genetic barrier to resistance, making it effective even in patients with prior treatment failures .

Chronic Hepatitis B Virus Infection

TDF is also indicated for the treatment of chronic HBV infection. It helps reduce viral load and improve liver function:

- Long-term Efficacy : A study involving patients with HBeAg-negative chronic HBV infection showed that TDF led to significant reductions in HBV DNA levels and improved liver histology over a three-year period .

- Functional Cure : Research indicates that TDF can achieve functional cure (loss of HBsAg) in certain patient populations, particularly those with minimal fibrosis .

Prevention of Vertical Transmission

TDF has been studied for its role in preventing vertical transmission of HBV during pregnancy:

- Safety and Efficacy : A meta-analysis revealed that TDF effectively reduces the risk of transmission from mother to child in cases with high viral loads, demonstrating its safety profile during pregnancy .

Pharmacokinetics and Mechanism of Action

TDF exhibits favorable pharmacokinetics characterized by rapid absorption and extensive distribution throughout the body. Upon administration, it is converted into tenofovir, which then inhibits HBV polymerase and HIV reverse transcriptase, leading to decreased viral replication .

Case Study 1: HIV Treatment Efficacy

A randomized controlled trial assessed the efficacy of TDF combined with emtricitabine and efavirenz in HIV-positive patients. Results showed that after 96 weeks, 93% of patients on this regimen achieved viral suppression compared to 89% on alternative treatments .

Case Study 2: Chronic Hepatitis B Management

In a pilot study involving 50 patients with HBeAb-positive chronic HBV infection treated with TDF for three years, researchers found that 30% achieved HBsAg loss by the end of the study period, indicating potential for functional cure .

Data Tables

作用機序

Tenofovir disoproxil fumarate is a prodrug that is converted into tenofovir in the body . Tenofovir inhibits the activity of HIV-1 reverse transcriptase and hepatitis B virus reverse transcriptase by competing with the natural substrate deoxyadenosine 5’-triphosphate for incorporation into DNA, causing chain termination . This prevents the viruses from replicating and spreading in the body .

類似化合物との比較

Similar Compounds

Tenofovir alafenamide: Another prodrug of tenofovir, known for its improved renal and bone safety profile compared to tenofovir disoproxil fumarate.

Emtricitabine: Often used in combination with this compound for enhanced antiviral efficacy.

Bictegravir: Combined with tenofovir alafenamide and emtricitabine in a single tablet for the treatment of HIV.

Uniqueness

This compound is unique due to its high efficacy in suppressing viral replication and its extensive use in both HIV and hepatitis B treatments . Its ability to be used in combination with other antiviral agents further enhances its therapeutic potential .

生物活性

Tenofovir disoproxil fumarate (TDF) is an oral prodrug of tenofovir, a nucleotide analogue with significant antiviral activity against retroviruses, particularly HIV-1 and hepatitis B virus (HBV). This article explores the biological activity of TDF, including its pharmacodynamics, clinical efficacy, safety profile, and case studies illustrating its impact in various patient populations.

Tenofovir is converted intracellularly to its active form, tenofovir diphosphate, which functions as a competitive inhibitor of reverse transcriptase. This inhibition prevents the elongation of viral DNA chains, effectively halting viral replication. The mechanism can be summarized as follows:

- Absorption : TDF is absorbed and converted to tenofovir.

- Activation : Tenofovir is phosphorylated to tenofovir diphosphate.

- Inhibition : Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and HBV polymerase.

Pharmacokinetics

TDF exhibits a half-life of approximately 17 hours in serum and over 60 hours intracellularly, allowing for once-daily dosing. Its bioavailability is enhanced when taken with high-fat meals. Importantly, TDF is not a substrate or inhibitor of cytochrome P450 enzymes, minimizing drug-drug interactions .

Clinical Efficacy

TDF has demonstrated potent antiviral efficacy in both clinical trials and real-world settings. Key findings include:

- HIV Treatment : In treatment-experienced patients, TDF has shown significant reductions in viral load and improved CD4 counts. A pivotal trial indicated that TDF was effective in achieving viral suppression in over 80% of patients .

- Chronic Hepatitis B : In patients with chronic hepatitis B, TDF has been shown to achieve sustained virologic responses. A 36-month prospective study confirmed its effectiveness and safety in routine clinical practice .

Table 1: Summary of Clinical Efficacy Data

| Study Type | Condition | Patient Population | Efficacy Rate (%) | Duration |

|---|---|---|---|---|

| Clinical Trial | HIV-1 | Treatment-experienced | >80 | 48 weeks |

| Prospective Study | Chronic Hepatitis B | Treatment-naïve & experienced | >90 | 36 months |

Safety Profile

While TDF is generally well-tolerated, it has been associated with renal toxicity and bone density loss in some patients. Monitoring renal function is essential during treatment, especially in those with pre-existing renal impairment. The incidence of nephrotoxicity has been documented but remains relatively low compared to other antiretrovirals .

Case Studies

Several case studies highlight the diverse applications and effects of TDF:

- HIV and Multiple Sclerosis : A case study reported a 34-year-old woman with HIV and relapsing-remitting multiple sclerosis who showed reduced disease activity after switching to TDF from tenofovir alafenamide (TAF). Her MS symptoms improved significantly during TDF therapy .

- Chronic Hepatitis B : A long-term study demonstrated that patients treated with TDF maintained virologic suppression without significant adverse effects over three years, reinforcing its role as a first-line therapy for HBV .

特性

CAS番号 |

202138-50-9 |

|---|---|

分子式 |

C23H34N5O14P |

分子量 |

635.5 g/mol |

IUPAC名 |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1 |

InChIキー |

VCMJCVGFSROFHV-PFEQFJNWSA-N |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

正規SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

外観 |

Assay:≥98%A crystalline solid |

Color/Form |

White, fine, powder-like crystals |

melting_point |

113-115 |

Key on ui other cas no. |

202138-50-9 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

溶解性 |

In water, 13.4 mg/mL at 25 °C |

同義語 |

(R)-9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonomethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer 9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098 9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer 9-PMPA (tenofovir) Disoproxil Fumarate, Tenofovir Disoproxil, Tenofovir Fumarate, Tenofovir Disoproxil tenofovir tenofovir disoproxil tenofovir disoproxil fumarate Viread |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Viread, a prodrug of tenofovir, exerts its antiviral effect by inhibiting viral DNA polymerase. [] Once inside the cell, Viread is metabolized to tenofovir, which is then phosphorylated to its active metabolite, tenofovir diphosphate. Tenofovir diphosphate acts as an analog of adenosine 5'-triphosphate and competes with it for incorporation into viral DNA. Once incorporated, it causes chain termination, halting viral DNA synthesis. []

A: By inhibiting viral DNA polymerase, Viread effectively blocks the conversion of viral RNA to DNA. [, ] This inhibition has a cascading effect, preventing the integration of viral DNA into the host cell genome and ultimately halting the production of new viral particles. [, ]

A: The molecular formula of Tenofovir Disoproxil Fumarate is C20H30N5O10P • C4H4O4, and its molecular weight is 635.5 g/mol. []

A: Tenofovir disoproxil is susceptible to hydrolysis, potentially limiting its absorption in the intestinal tract. [] To improve stability, formulations often use non-hygroscopic excipients and stabilizers like sodium bisulfite. []

A: Tenofovir, an acyclic nucleoside phosphonate, mimics natural nucleosides, allowing it to interact with viral DNA polymerase. [, ] The phosphonate group is crucial for its activity as it bypasses the first phosphorylation step required for activation. [, ]

A: Yes, modifications like the addition of a hexadecyloxypropyl group to tenofovir (CMX157) have demonstrated significantly increased antiviral activity compared to tenofovir. [] This is attributed to enhanced cellular uptake and higher intracellular levels of the active metabolite. []

A: Several approaches have been investigated, including the development of stabilized tablets using non-hygroscopic excipients. [] One notable strategy involves esterification with lipids, creating lysolecithin mimics like CMX157, which utilizes natural uptake pathways for improved oral bioavailability. [] Additionally, 3D-printed dose-flexible printlets of this compound have been developed using selective laser sintering, demonstrating bioequivalence to commercial tablets. []

A: Viread is administered orally and is rapidly absorbed. [] It undergoes ester hydrolysis to form tenofovir, which is then further phosphorylated to its active metabolite, tenofovir diphosphate, primarily within lymphocytes and other target cells. [, ]

A: Studies comparing Viread to its newer formulation, tenofovir alafenamide (TAF), suggest differences in tissue distribution. TAF achieves higher concentrations in target tissues, including the lymphatic system, while exhibiting lower concentrations in the blood. []

A: Yes, Viread has shown efficacy in treating HIV-1 infection in both treatment-naïve and treatment-experienced adult patients. [, ] It has also shown efficacy in treating chronic hepatitis B infection in adults and adolescents. [, , ]

A: Animal studies have provided data supporting the potential of using Viread for pre-exposure prophylaxis (PrEP) to prevent HIV infection. []

A: Resistance to Viread is primarily associated with mutations in the HIV reverse transcriptase gene, specifically the K65R mutation. [] This mutation reduces the drug's ability to bind to the enzyme and inhibit its activity. []

A: Cross-resistance with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) is a concern, particularly with drugs like didanosine and lamivudine. The emergence of the K65R mutation can confer resistance to multiple drugs in this class. []

A: While generally well-tolerated, long-term use of Viread has been associated with renal dysfunction, including decreased glomerular filtration rate and, in some cases, Fanconi syndrome. [, ]

A: Some studies have reported a small but statistically significant decrease in bone mineral density in individuals taking Viread, emphasizing the need for monitoring bone health in long-term users. []

A: Monitoring serum creatinine levels is crucial in assessing renal function in patients on Viread. [, ] Additionally, monitoring for proteinuria and other markers of tubular dysfunction can aid in the early detection of potential renal toxicity. [, ]

A: Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir with a more favorable safety profile, particularly regarding renal and bone health. [, ] TAF achieves higher intracellular drug concentrations in target cells with lower plasma concentrations, potentially reducing systemic exposure and toxicity. [, ]

A: The United States Food and Drug Administration (FDA) approved Viread for the treatment of HIV-1 infection in October 2001. []

A: One major development has been the introduction of tenofovir alafenamide (TAF), a newer prodrug with a potentially improved safety profile. [, ] Additionally, the development of fixed-dose combinations containing Viread, such as Truvada (emtricitabine/tenofovir disoproxil fumarate) and Atripla (efavirenz/emtricitabine/tenofovir disoproxil fumarate), has simplified treatment regimens and improved adherence. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。